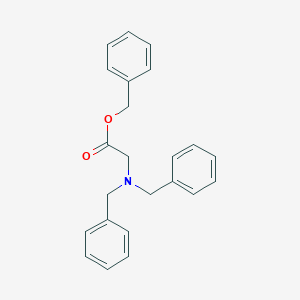

Benzyl 2-(dibenzylamino)acetate

Übersicht

Beschreibung

Benzyl 2-(dibenzylamino)acetate is an organic compound with the molecular formula C23H23NO2 and a molecular weight of 345.43 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 2-(dibenzylamino)acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of benzylamine with benzyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form amines and alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acids are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of benzyl oxides.

Reduction: Formation of benzylamines and benzyl alcohols.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzyl 2-(dibenzylamino)acetate is structurally related to compounds used in the treatment of neurological disorders. It serves as an intermediate in the synthesis of anticonvulsant drugs like Lacosamide, which is used to treat partial-onset seizures. The synthesis processes involving benzyl derivatives often enhance the efficacy and selectivity of these drugs.

Case Study: Lacosamide Synthesis

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, has been synthesized using benzyl derivatives, demonstrating the utility of this compound as a precursor. The preparation involves several steps, including O-methylation and deprotection, yielding high-purity products suitable for therapeutic use .

Organic Synthesis Applications

This compound is employed in various organic synthesis reactions due to its ability to participate in nucleophilic substitutions and alkylation processes.

N-Alkylation Reactions

Recent studies have highlighted the compound's role in N-alkylation reactions, where it acts as a nucleophile. For instance, researchers have utilized benzyl halides to achieve selective ring-opening N-alkylation of oxazolines, leading to the formation of valuable 2-aminoethyl acetates . This reaction showcases the compound's versatility in synthesizing complex organic molecules.

Protective Group in Peptide Synthesis

In peptide chemistry, this compound serves as a protective group for amino acids during synthesis. Its use facilitates the formation of β-lactam-containing pseudopeptides with high yields and stereoselectivity.

Case Study: Mitsunobu Reaction

A study demonstrated that using dibenzyl-protected serine-containing dipeptides in the Mitsunobu reaction resulted in improved yields compared to other protective groups. The dibenzyl group effectively prevents unwanted side reactions, allowing for cleaner product formation with minimal epimerization . This application emphasizes its importance in constructing complex peptide structures.

Wirkmechanismus

The mechanism of action of Benzyl 2-(dibenzylamino)acetate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-(dibenzylamino)acetate

- Ethyl 2-(dibenzylamino)acetate

- Propyl 2-(dibenzylamino)acetate

Comparison: Benzyl 2-(dibenzylamino)acetate is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Biologische Aktivität

Benzyl 2-(dibenzylamino)acetate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its dibenzylamino group, which is known to influence its biological activity. The presence of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dibenzylamine have shown activity against various bacterial strains, including Bacillus subtilis and Escherichia coli . The antibacterial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

The potential antitumor effects of this compound have been explored in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators . For example, certain dibenzylamine derivatives have demonstrated significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer therapy.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that related compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antibacterial activity of dibenzylamine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 11.67 µg/mL against Bacillus subtilis, highlighting their potential as effective antimicrobial agents .

- Antitumor Mechanisms : In vitro studies on dibenzylamine derivatives revealed that they could significantly reduce cell viability in various cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation .

- Neuroprotective Studies : Research on neuroprotective compounds has shown that those with dibenzylamine structures can reduce oxidative stress markers in neuronal cells, suggesting a role in protecting against neurodegeneration .

Data Summary Table

Analyse Chemischer Reaktionen

Nucleophilic Alkylation Reactions

The dibenzylamino group undergoes selective N-alkylation under basic conditions. A KOt-Bu-promoted method enables ring-opening N-alkylation when reacting with benzyl halides . This reaction proceeds via a nucleophilic substitution mechanism rather than a radical pathway, as demonstrated by control experiments with TEMPO and BHT scavengers .

Key reaction parameters:

-

Catalyst: KOt-Bu (acts as both base and oxygen donor)

-

Substrate scope: Tolerates substituents including -Me, -t-Bu, -F, -Cl, and allyl groups

Table 1: Substituent Effects on N-Alkylation

| Benzyl Halide Substituent | Product Yield (%) |

|---|---|

| -H | 85 |

| -F | 78 |

| -Cl | 75 |

| Allyl | 69 |

Ester Group Reactivity

The benzyl ester functionality undergoes hydrogenolysis under catalytic conditions. Patent data demonstrates that 5% Pd/C catalysts effectively cleave benzyl protecting groups under hydrogen atmospheres (40–98 psi) at 40–45°C . This reaction is critical for deprotection strategies in multi-step syntheses.

Hydrogenolysis Conditions:

-

Catalyst: 50% water-wet 5% Pd/C

-

Solvent: Isopropanol/acetic acid mixture

-

Temperature: 40–45°C

Participation in Ring-Opening Mechanisms

While not directly observed for this compound, analogous 2-aminoethyl acetate derivatives form through oxazoline ring-opening reactions . The proposed mechanism involves:

-

Formation of iminium ether intermediate

-

Sequential nucleophilic substitutions

Critical mechanistic evidence:

Eigenschaften

IUPAC Name |

benzyl 2-(dibenzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c25-23(26-19-22-14-8-3-9-15-22)18-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUUNCXYRZIRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141483-49-0 | |

| Record name | DIBENZYLAMINO-ACETIC ACID BENZYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.